molecular formula C8H6F3NO2 B8140690 3-Amino-2-(trifluoromethyl)benzoic acid

3-Amino-2-(trifluoromethyl)benzoic acid

Cat. No.: B8140690
M. Wt: 205.13 g/mol
InChI Key: AIXSDEOOZRMJBB-UHFFFAOYSA-N
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Description

3-Amino-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H6F3NO2. It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a benzoic acid core. This compound is known for its utility as an intermediate in the synthesis of various antimicrobial agents and other bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Amino-2-(trifluoromethyl)benzoic acid can be synthesized through several methods. One common route involves the nitration of 2-(trifluoromethyl)benzoic acid, followed by reduction to yield the amino derivative. The nitration step typically uses concentrated nitric acid and sulfuric acid as reagents, while the reduction step can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, employing continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Amino-2-(trifluoromethyl)benzoic acid is largely dependent on its application. In medicinal chemistry, it acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets .

Comparison with Similar Compounds

Properties

IUPAC Name

3-amino-2-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)6-4(7(13)14)2-1-3-5(6)12/h1-3H,12H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXSDEOOZRMJBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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